methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique tricyclic structure combined with a fluorinated indole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The tricyclic structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tricyclic structure may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
Uniqueness
Methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate is unique due to its combination of a tricyclic structure with a fluorinated indole moiety. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds .
Properties
CAS No. |
890093-57-9 |
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Molecular Formula |
C21H22ClFN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
methyl 3-[(3-chloroadamantane-1-carbonyl)amino]-5-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H22ClFN2O3/c1-28-18(26)17-16(14-5-13(23)2-3-15(14)24-17)25-19(27)20-6-11-4-12(7-20)9-21(22,8-11)10-20/h2-3,5,11-12,24H,4,6-10H2,1H3,(H,25,27) |
InChI Key |
LUVGDQLCCMZRFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)C34CC5CC(C3)CC(C5)(C4)Cl |
Origin of Product |
United States |
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